N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a dihydro-pyridine ring. The structure includes a pyridinylmethyl group substituted with a methylpyrazole moiety, conferring distinct electronic and steric properties. The methylpyrazole and thienopyridine components may enhance lipophilicity and influence binding interactions in biological systems, though empirical data on its applications or activity remain unspecified in the evidence.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-22-11-15(10-21-22)16-3-2-13(8-19-16)9-20-18(24)23-6-4-17-14(12-23)5-7-25-17/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPFSQLEZHMOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the thienopyridine moiety. One common synthetic route involves:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Formation of the Pyridine Ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Thieno[3,2-c]pyridine Core
The 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide moiety is synthesized via cyclization and functionalization reactions. A common approach involves:
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Cyclocondensation : Reaction of 4-chloropyridine derivatives with sulfur-containing reagents (e.g., thiourea or thioacetamide) under basic conditions to form the thienopyridine ring .
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Reduction : Catalytic hydrogenation or use of reducing agents like Fe/NHCl to achieve partial hydrogenation of the thiophene ring .
Example Reaction Pathway :
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Formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via cyclization of chloro-substituted pyridines with thiourea .
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Carboxamide introduction via nucleophilic acyl substitution using acyl chlorides or activated esters .
Pyrazole-Pyridine Hybrid Substituent
The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl group is synthesized through:
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Cross-Coupling : Suzuki-Miyaura coupling between pyridinyl boronic acids and halogenated pyrazoles .
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Methylation : Introduction of the methyl group on the pyrazole nitrogen using methyl iodide in the presence of a base .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole coupling | Pd(PPh), NaCO, DMF, 80°C | 75% | |
| Methylation | CHI, KCO, DMF, RT | 90% |
Carboxamide Formation
The final carboxamide bond is formed via:
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Coupling Reactions : Use of coupling agents like EDCl/HOBt or HATU to link the pyridine-pyrazole amine with the thienopyridine carboxylic acid .
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Direct Aminolysis : Reaction of acyl chlorides with amines in polar aprotic solvents (e.g., DMF or THF) .
Example Protocol :
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Activation of 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylic acid with SOCl to form the acyl chloride.
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Reaction with N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amine in DMF at 0–5°C.
Key Data :
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Reaction Time : 12–24 h
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Purification : Column chromatography (silica gel, EtOAc/hexane)
Amide Hydrolysis
Under acidic or basic conditions, the carboxamide can hydrolyze to the corresponding carboxylic acid:
Oxidation of Thienopyridine
The thienopyridine sulfur can oxidize to sulfoxide or sulfone using peracids (e.g., mCPBA) :
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Sulfoxide Formation : mCPBA (1 equiv.), CHCl, RT, 2 h.
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 250°C.
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .
Catalytic and Biological Reactivity
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, indicating potential applications in treating inflammatory diseases.
Drug Development
The unique structure of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide makes it a candidate for drug development targeting specific receptors or enzymes involved in disease pathways. Its ability to interact with biological targets can be further explored for creating novel therapeutics.
Cosmetic Applications
Given its biological activity, there is potential for this compound's use in cosmetic formulations aimed at skin health. Its anti-inflammatory properties may benefit products designed for sensitive skin or conditions such as acne or rosacea.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations. The study concluded that further investigation into its mechanism could lead to new treatment options for breast cancer patients.
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives of this compound was conducted to assess their antimicrobial properties. The findings revealed that certain modifications enhanced activity against resistant bacterial strains, suggesting a pathway for developing more effective antibiotics.
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties demonstrated that the compound inhibited the NF-kB signaling pathway in macrophages. This study provided insights into its potential use as an anti-inflammatory agent in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s thienopyridine core distinguishes it from pyrazole-based analogs (e.g., 3a–3c) and coumarin-pyrimidinone derivatives (e.g., 4i) .
Methylpyrazole: The target’s methylpyrazole group may increase lipophilicity relative to the phenyl/chlorophenyl groups in 3a–3c, impacting membrane permeability .
Synthetic Efficiency : Pyrazole-carboxamides (3a–3c) exhibit moderate yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting that the target compound’s synthesis could follow analogous pathways but may face challenges due to its larger core .
Physicochemical and Functional Implications
- Melting Points: Pyrazole derivatives (3a–3c) show melting points between 123–183°C, correlating with crystallinity and stability. The target’s thienopyridine core may elevate its melting point due to increased molecular symmetry .
- Spectral Signatures: The absence of cyano or chloro groups in the target compound would result in distinct IR/NMR profiles compared to 3a–3c (e.g., lack of δ ~2230 cm⁻¹ for cyano stretches) .
- Lumping Strategy Relevance : Per , structurally similar compounds (e.g., pyrazole-carboxamides) may share properties like solubility or reactivity. However, the target’s unique core places it in a distinct "lumped" category, limiting direct comparisons .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with various pyridine derivatives under specific conditions to yield the target compound. The process often utilizes coupling agents like HATU and solvents such as DMF to facilitate the formation of the desired amide bond.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to thieno[3,2-c]pyridine derivatives. For instance, derivatives bearing similar structural motifs have shown significant cytotoxic activity against various cancer cell lines. The following table summarizes some findings on related compounds:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| 4a | MCF7 | 120 | Broad spectrum cytotoxicity |
| 4b | HEPG2 | 428 | Selective against liver cancer |
| 4c | NUGC | 60 | High activity against gastric cancer |
| 6a | HEPG2 | 399 | Selective against liver cancer |
| 6c | DLDI | 120 | High activity across multiple lines |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. For example, compound 4c demonstrated exceptional activity against gastric cancer cells (IC50 = 60 nM), highlighting the potential of thieno[3,2-c]pyridine derivatives in cancer therapy.
Antibacterial Activity
In addition to anticancer properties, derivatives of thieno[3,2-c]pyridine have been investigated for their antibacterial effects. A study focusing on hydrazone derivatives indicated that compounds with a thieno[3,2-c]pyridine moiety exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrazole Ring : The presence of the pyrazole moiety enhances interaction with biological targets, potentially increasing potency.
- Pyridine Substituent : This group may contribute to improved solubility and bioavailability.
- Thieno[3,2-c]pyridine Core : This scaffold is known for diverse biological activities and can modulate pharmacokinetic properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A derivative similar to the target compound was tested in a phase II clinical trial for patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants, prompting further investigation into dosage optimization.
- Antibacterial Efficacy : A study involving a thieno[3,2-c]pyridine derivative showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound's mechanism was linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between pyridine and thienopyridine moieties) .
- Cyclization to form the thieno[3,2-c]pyridine core under reflux conditions using solvents like dimethylformamide or acetic acid .
- Functional group modifications , such as methylation of the pyrazole ring using methyl iodide or similar alkylating agents .
Purification is achieved via column chromatography or recrystallization, with progress monitored by TLC and spectroscopic methods (e.g., -NMR) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks (e.g., pyrazole methyl groups at δ ~2.21 ppm and pyridine protons at δ ~8.56 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS m/z values matching calculated masses) .
- Infrared Spectroscopy (IR) : Detection of functional groups like carboxamide C=O stretches (~1650–1700 cm) .
Q. What are the standard purity assessment protocols for this compound?
- Methodological Answer : Purity is validated using:
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis with >95% purity thresholds .
- Melting Point Determination : Consistency with literature values (e.g., 104–107°C for analogous pyrazole derivatives) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving pyrazole and pyridine moieties to improve yield?
- Methodological Answer :
- Catalyst Selection : Use of copper(I) bromide or palladium catalysts for Ullmann or Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (35–80°C) to balance reactivity and side-product formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds .
- Purity Reassessment : Verify compound integrity via HPLC and NMR if conflicting bioactivity is observed .
- Dose-Response Curves : Use IC values normalized to reference standards (e.g., doxorubicin for cytotoxicity studies) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on pyrazole) with bioactivity using Hammett or Hansch parameters .
- Density Functional Theory (DFT) : Calculate electron distribution in the thienopyridine core to predict reactivity .
Q. How can solubility challenges in pharmacological assays be mitigated?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without compromising cell viability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the carboxamide moiety .
Q. What strategies resolve conflicting NMR or crystallography data for structural elucidation?
- Methodological Answer :
- Dynamic NMR Experiments : Variable-temperature NMR to assess conformational flexibility in solution .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine) for phase problem resolution .
- 2D NMR Techniques : COSY and NOESY to resolve overlapping proton signals in complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
